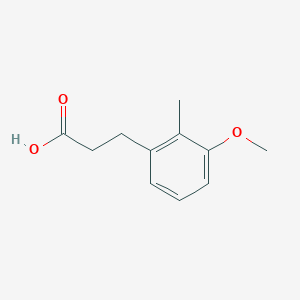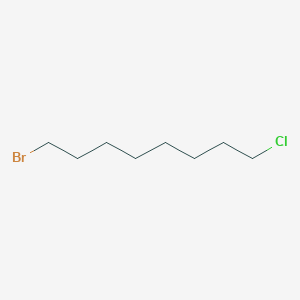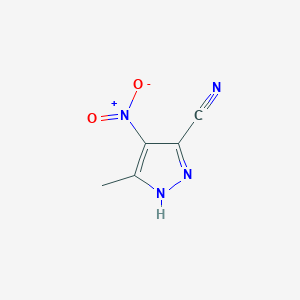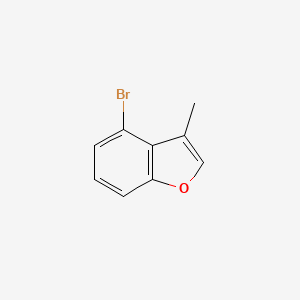
1-Butyl-2-methylpyridinium tetrafluoroborate
Descripción general
Descripción
1-Butyl-2-methylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C10H16NBF4 and a molar mass of 237.04 g/mol. It is a type of pyridinium-based ionic liquid known for its unique physicochemical properties, such as high thermal stability, low volatility, and good solvating abilities. These properties make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-2-methylpyridinium tetrafluoroborate can be synthesized through the quaternization of 2-methylpyridine with 1-bromobutane, followed by anion exchange with tetrafluoroboric acid. The reaction typically involves heating the reactants in an aprotic solvent, such as acetonitrile, under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2-methylpyridinium tetrafluoroborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of reduced pyridinium derivatives.
Substitution: Generation of various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-Butyl-2-methylpyridinium tetrafluoroborate is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: As a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug delivery system and in the development of antimicrobial agents.
Industry: In the production of advanced materials, such as carbon nanotube composites and ionic liquid-based electrolytes for energy storage devices.
Mecanismo De Acción
The mechanism by which 1-butyl-2-methylpyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in catalysis, it may act as a Lewis acid, facilitating the formation of intermediates and transition states. In drug delivery, it may interact with biological membranes and transport molecules into cells.
Molecular Targets and Pathways:
Catalysis: Interaction with substrates and intermediates in chemical reactions.
Drug Delivery: Interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
1-Butyl-4-methylpyridinium tetrafluoroborate
1-Butyl-1-methylpyrrolidinium tetrafluoroborate
2,4,6-Triphenylpyrylium tetrafluoroborate
Propiedades
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BF4/c1-3-4-8-11-9-6-5-7-10(11)2;2-1(3,4)5/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYEWCYSFILMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049263 | |
| Record name | 1-Butyl-2-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286453-46-1 | |
| Record name | 1-Butyl-2-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-Butyl-2-methylpyridinium tetrafluoroborate influence its solubility in toluene?
A1: Research indicates that this compound exhibits low solubility in toluene. This limited solubility is attributed to the ionic nature of the compound, which contrasts with the non-polar nature of toluene. The principle of "like dissolves like" governs solubility, implying that ionic compounds tend to dissolve better in polar solvents and vice-versa.
Q2: How does the position of the methyl group on the pyridinium ring affect the physicochemical properties of isomeric pyridinium-based tetrafluoroborates?
A2: Studies have shown that the position of the methyl group on the pyridinium ring significantly influences the physicochemical properties of isomeric pyridinium-based tetrafluoroborates. For instance, this compound, 1-butyl-3-methylpyridinium tetrafluoroborate, and 1-butyl-4-methylpyridinium tetrafluoroborate exhibit variations in properties such as density, speed of sound, and viscosity due to the different positions of the methyl group impacting intermolecular interactions.
Q3: What insights can computational chemistry provide into the behavior of this compound in mixtures?
A3: Computational methods like COSMO-RS offer valuable predictions about the behavior of this compound in mixtures. This method can estimate excess thermodynamic properties, shedding light on interactions between the ionic liquid and other components in the mixture. For example, COSMO-RS analysis suggests a significant contribution of hydrogen bonding to the behavior of mixtures containing this compound and water or alcohols.
Q4: Are there any studies investigating the toxicological profile of this compound?
A4: Research has explored the toxicological effects of this compound. Studies using Vibrio fischeri and Daphnia magna as model organisms revealed that the presence and position of a methyl group on the pyridinium ring, along with the length of the alkyl chain attached to the nitrogen atom, are key determinants of toxicity. This highlights the need for careful consideration of structural modifications in ionic liquids to minimize potential environmental risks.
Q5: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A5: Several analytical techniques prove useful in characterizing and quantifying this compound. Gas chromatography, coupled with a suitable detector, enables separation and quantification, proving particularly useful when studying the solubility of ionic liquids in other solvents . Additionally, spectroscopic techniques such as NMR and IR spectroscopy provide valuable information about the structure and purity of the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)








